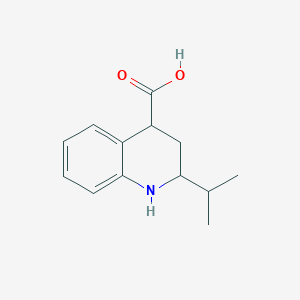

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-propan-2-yl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-6,8,10,12,14H,7H2,1-2H3,(H,15,16) |

InChI Key |

CYALGXBDAAHLKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(C2=CC=CC=C2N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Catalyst Systems

The hydrogenation of quinoline-4-carboxylic acid derivatives provides direct access to the tetrahydroquinoline core. Platinum-group catalysts, particularly 5% Pt/C under 4 atm H₂, achieve full saturation of the aromatic ring with >85% yield. For enantioselective synthesis, manganese(I) PN₃ pincer complexes enable asymmetric hydrogenation, producing the (S)-enantiomer with >99% ee.

Table 1: Hydrogenation Conditions and Outcomes

| Precursor | Catalyst | Pressure (H₂) | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Quinoline-4-carboxylate | 5% Pt/C | 4 atm | 80°C | 92 | N/A |

| 2-Isopropylquinoline | Mn(I) PN₃ | 4 atm | 100°C | 88 | >99 |

| 3-Nitroquinoline | Pd/C | 1 atm | 25°C | 78 | N/A |

Critical factors include:

-

Solvent polarity : Ethanol enhances catalyst stability and substrate solubility.

-

Steric effects : Bulky isopropyl groups necessitate prolonged reaction times (12–24 hrs) for complete conversion.

Cyclization Strategies for Core Assembly

Pictet-Spengler Reaction Modifications

Adapting the Pictet-Spengler reaction, phenylalanine derivatives react with isopropyl ketones under acidic conditions to form the tetrahydroquinoline skeleton. Sulfuric acid (5–10 M) at 50–80°C induces cyclization, with the carboxylic acid group introduced via hydrolysis of intermediate esters.

Case Study :

Intramolecular Aldol Condensation

Base-mediated cyclization of β-anilinopropanoic acid derivatives generates the tetrahydroquinoline ring. Polyphosphoric acid (PPA) at 130°C facilitates dehydration, while maintaining the carboxylic acid moiety.

Limitations :

-

Competing retro-aldol reactions reduce yields below 60% for sterically hindered substrates.

-

Requires protection/deprotection steps to preserve the carboxylic acid group.

Chemoenzymatic Deracemization

D-Amino Acid Oxidase (DAAO)-Mediated Resolution

Racemic 2-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes kinetic resolution using Fusarium solani DAAO. The (R)-enantiomer is selectively oxidized to the imine, leaving the (S)-enantiomer intact (>99% ee).

Optimized Protocol :

Redox-Neutral Deracemization

Combining DAAO with ammonia-borane enables full conversion of racemates to the (S)-enantiomer (>98% yield, >99% ee). This one-pot approach avoids intermediate isolation, enhancing industrial viability.

Transition Metal-Catalyzed C–H Functionalization

Rhodium-Catalyzed Decarbonylative Alkenylation

Microwave-assisted Rh(I) catalysis introduces alkenyl/aryl groups at the C8 position, enabling late-stage diversification. The N-(2-pyrimidyl) directing group ensures regioselectivity.

Representative Reaction :

Palladium-Mediated Carboxylation

Industrial-Scale Production Challenges

Purification and Enantiopurity Control

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: As mentioned earlier, the reduction of quinoline-4-carboxylic acids is a key step in its synthesis.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Raney nickel, platinum catalysts, tin in hydrochloric acid, and zinc in formic acid are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different functional groups attached to the nitrogen atom or the aromatic ring .

Scientific Research Applications

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives of tetrahydroquinoline have shown promise as therapeutic agents.

Industry: The compound can be used in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline/Tetrahydroisoquinoline Carboxylic Acid Derivatives

Key Findings:

This steric effect may also influence interactions with biological targets, such as enzymes or receptors . Oxo-containing derivatives (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) exhibit higher polarity due to the ketone group, enhancing water solubility but reducing membrane permeability . Fluorinated analogs (e.g., 6-fluoro-2-oxo derivative) demonstrate improved metabolic stability and bioavailability, a common feature of fluorine-substituted pharmaceuticals .

Safety and Handling Compounds with oxo groups (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) carry multiple hazard warnings (H302, H315, H319, H335), necessitating careful handling to avoid dermal/ocular exposure .

Synthetic Applications The esterification of carboxylic acid derivatives (e.g., methyl-2-(4-R-phenyl)quinoline-4-carboxylate) is a common strategy to modulate reactivity for further functionalization . Cycloaddition reactions with aldonitrones (e.g., MiPNO) highlight the utility of tetrahydroquinoline scaffolds in synthesizing α-amino acids and other bioactive molecules .

Q & A

Q. What are the common synthetic routes for 2-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation and cyclization : Starting materials like substituted anilines or keto-acids undergo cyclization under acidic or basic conditions to form the tetrahydroquinoline core .

- Functional group transformations : For example, chlorination using POCl₃ in DMF at reflux (100°C) to introduce halogens or modify carboxyl groups .

- Reductive amination : Sodium cyanoborohydride (NaCNBH₃) in methanol with HCl can reduce imine intermediates while preserving stereochemistry .

Q. Key considerations :

Q. What analytical methods are recommended for characterizing 2-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide structural confirmation, with characteristic shifts for the tetrahydroquinoline core (e.g., δ 2.5–3.5 ppm for CH₂ groups) and isopropyl substituents (δ 1.2–1.4 ppm) .

- Mass Spectrometry (LC-MS) : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ for intermediates) .

- Melting Point Analysis : Used to assess purity; deviations >2°C from literature values indicate impurities .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral 1,2,3,4-tetrahydroquinoline derivatives?

- Chiral auxiliaries : Use of enantiopure starting materials, such as (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine, ensures retention of stereochemistry during coupling reactions .

- Catalytic asymmetric synthesis : Palladium catalysts (e.g., Pd(OAc)₂ with PPh₃) in Suzuki-Miyaura couplings enable stereoselective arylations .

- Reductive methods : NaCNBH₃ selectively reduces imine bonds while maintaining the stereochemical integrity of adjacent substituents .

Validation : Compare experimental optical rotation values with literature data or use chiral HPLC to resolve enantiomers .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at the 3,4,5-trimethoxyphenyl position enhances binding to hydrophobic enzyme pockets .

- Isosteric replacements : Replacing the carboxylic acid with a tetrazole group improves metabolic stability while retaining hydrogen-bonding capacity .

- Pharmacophore mapping : Molecular docking studies (e.g., AutoDock Vina) identify critical interactions with targets like kinases or GPCRs .

Example : Derivatives with bicyclic heteroaryl groups at position 4 show improved CNS penetration in triple reuptake inhibitor assays .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Decomposition occurs above 150°C; store at room temperature in inert atmospheres .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the tetrahydroquinoline ring .

- pH-dependent degradation : The carboxylic acid group undergoes decarboxylation at pH < 2 or > 10. Use buffered solutions (pH 6–8) for biological assays .

Mitigation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to model long-term storage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Emergency measures : For inhalation exposure, administer artificial respiration and seek immediate medical attention .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in compound purity .

- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions (e.g., 10% FBS in DMEM) .

- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in IC₅₀ ranges (e.g., 0.5–5 μM for kinase inhibition) .

Q. What alternative synthetic routes exist for scale-up production, and what are their trade-offs?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 h to 30 min) but requires specialized equipment .

- Flow chemistry : Enhances reproducibility for multi-step reactions but limits solvent flexibility .

- Greener methods : Aqueous-phase reactions reduce waste but may lower yields by 10–15% compared to DMF-based protocols .

Cost-benefit analysis : POCl₃-mediated routes are cost-effective for small-scale synthesis, while catalytic methods favor large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.